molecular formula C12H19Cl2FN2 B8215075 N-[(3-fluorophenyl)methyl]piperidin-4-amine dihydrochloride

N-[(3-fluorophenyl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B8215075
M. Wt: 281.19 g/mol
InChI Key: ZPBZIHPYYLKSKU-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methyl]piperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]piperidin-4-amine dihydrochloride typically involves the condensation of 3-fluorobenzylamine with piperidin-4-one, followed by reduction and subsequent conversion to the dihydrochloride salt. One common method is reductive amination, where the imine formed from the condensation reaction is reduced using a reducing agent such as sodium borohydride or hydrogen gas over a catalyst .

Industrial Production Methods

Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(3-fluorophenyl)methyl]piperidin-4-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to exhibit anticancer, antiviral, and antimicrobial activities by interacting with specific cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-fluorophenyl)methyl]piperidin-4-amine dihydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;;/h1-3,8,12,14-15H,4-7,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBZIHPYYLKSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC(=CC=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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